4-Methylthiazole-2-carboximidamide
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Overview
Description
4-Methylthiazole-2-carboximidamide is a heterocyclic organic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many biologically active compounds. This compound has shown potential in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
The synthesis of 4-Methylthiazole-2-carboximidamide typically involves a multi-step reaction process. One common method includes the reaction of ethyl 2-amino-4-methylthiazole-5-carboxylate with hydrazine-1-carboximidamide under specific conditions . This reaction is carried out at low temperatures to ensure high yield and purity of the final product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
4-Methylthiazole-2-carboximidamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.
Scientific Research Applications
4-Methylthiazole-2-carboximidamide has been extensively studied for its antimicrobial properties. It has shown efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal infections . This compound is also being investigated for its potential as an inhibitor of GlcN-6-P synthase, an enzyme involved in bacterial cell wall synthesis . In addition to its antimicrobial applications, this compound is being explored for its potential use in cancer therapy, due to its ability to disrupt cellular processes in cancer cells .
Mechanism of Action
The mechanism of action of 4-Methylthiazole-2-carboximidamide involves its interaction with specific molecular targets, such as enzymes and cellular membranes. For instance, its antimicrobial activity is attributed to its ability to inhibit GlcN-6-P synthase, leading to the disruption of bacterial cell wall synthesis . Additionally, this compound can cause cell wall lysis and promote rapid bactericidal activity by disrupting the bacterial membrane . Molecular modeling studies have shown that this compound has a high binding affinity to the glucosamine binding site of GlcN-6-P synthase, supporting its in vitro efficacy .
Comparison with Similar Compounds
4-Methylthiazole-2-carboximidamide can be compared to other thiazole derivatives, such as 2-Amino-4-methylthiazole and 2-Methylthiazole-4-carboximidamide . While these compounds share a similar thiazole ring structure, this compound is unique in its specific functional groups and biological activities. For example, 2-Amino-4-methylthiazole is primarily studied for its antimicrobial properties, whereas this compound has broader applications, including potential use in cancer therapy . The presence of the carboximidamide group in this compound also contributes to its distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C5H7N3S |
---|---|
Molecular Weight |
141.20 g/mol |
IUPAC Name |
4-methyl-1,3-thiazole-2-carboximidamide |
InChI |
InChI=1S/C5H7N3S/c1-3-2-9-5(8-3)4(6)7/h2H,1H3,(H3,6,7) |
InChI Key |
YQDZFUGKZPLFIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)C(=N)N |
Origin of Product |
United States |
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